Nebracetam fumarate
Overview
Description
Nebracetam fumarate is an investigational drug belonging to the racetam family. It is known for its potential nootropic effects, which are believed to enhance cognitive functions. Nebracetam acts as an agonist for M1-muscarinic receptors in rats and is thought to have similar effects on human M1-muscarinic receptors . The compound has been studied for its potential to protect neurons and improve cognitive functions, making it a subject of interest in the field of neuroscience .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nebracetam involves a chemoenzymatic method. One reported method includes the total synthesis and determination of the absolute configuration of (S)-nebracetam . The process involves several steps, including the formation of the pyrrolidinone ring and the introduction of the aminomethyl group. The reaction conditions typically require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of nebracetam fumarate would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Nebracetam fumarate undergoes various chemical reactions, including:
Oxidation: Nebracetam can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nebracetam into its reduced forms.
Substitution: Substitution reactions can occur at the aminomethyl group or the benzyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nebracetam compounds.
Scientific Research Applications
Mechanism of Action
Nebracetam exerts its effects primarily through its action as an M1-muscarinic receptor agonist. This interaction leads to the modulation of calcium entry into neurons, which is believed to protect against neuronal damage and enhance cognitive functions . Additionally, nebracetam may reduce dopaminergic and serotonergic uptake, similar to other antidepressants, contributing to its potential antidepressant effects .
Comparison with Similar Compounds
Nebracetam fumarate is part of the racetam family, which includes several other compounds with similar structures and effects:
Piracetam: The first racetam discovered, known for its cognitive-enhancing properties.
Aniracetam: Similar to piracetam but with additional anxiolytic effects.
Oxiracetam: Known for its stimulating effects and potential to enhance memory.
Pramiracetam: More potent than piracetam, with strong cognitive-enhancing effects.
Phenylpiracetam: A more potent derivative of piracetam with additional stimulant effects.
What sets nebracetam apart is its specific action on M1-muscarinic receptors, which is not as pronounced in other racetams . This unique mechanism of action may contribute to its distinct neuroprotective and cognitive-enhancing properties.
Properties
IUPAC Name |
4-(aminomethyl)-1-benzylpyrrolidin-2-one;(E)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H16N2O.C4H4O4/c2*13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10;5-3(6)1-2-4(7)8/h2*1-5,11H,6-9,13H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHCLGIFHRYJFN-WXXKFALUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CN.C1C(CN(C1=O)CC2=CC=CC=C2)CN.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CN.C1C(CN(C1=O)CC2=CC=CC=C2)CN.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
97205-34-0 (Parent) | |
Record name | Nebracetam fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97205-35-1 | |
Record name | Nebracetam fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEBRACETAM FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GPZ0A8OW9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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